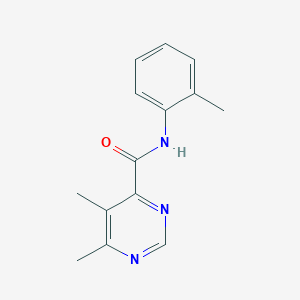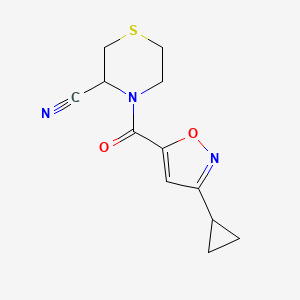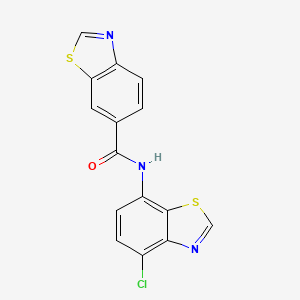
N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide” is a compound that contains two benzothiazole rings, which are aromatic heterocycles with a two-ring system consisting of a benzene ring and a thiazole ring . One of the benzothiazole rings is substituted with a chlorine atom at the 4-position and a carboxamide group at the 6-position.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two benzothiazole rings and the substituents. The chlorine atom would likely add some degree of polarity to the molecule, and the carboxamide group could participate in hydrogen bonding .Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Applications
Thiazole derivatives, including compounds similar to N-(4-chlorobenzo[d]thiazol-7-yl)benzo[d]thiazole-6-carboxamide, have been evaluated for their anti-inflammatory and analgesic activities . These compounds can inhibit the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The pharmacological evaluation of these derivatives often involves comparing their efficacy and side effects to standard nonsteroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
Some thiazole derivatives exhibit significant antimicrobial properties. They have been found to be active against various bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Aspergillus niger, Fusarium oxysporum, and Rhizopus oryzae . This suggests potential applications in developing new antimicrobial agents.
Anticancer Potential
Thiazole compounds have shown promise in anticancer research. For instance, certain derivatives have demonstrated potent cytotoxicity against human cancer cell lines such as MGC-803, HepG-2, T24, and NCI-H460 . This indicates the potential use of thiazole derivatives in cancer treatment, possibly as part of chemotherapy regimens.
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS2/c16-9-2-4-11(14-13(9)18-7-22-14)19-15(20)8-1-3-10-12(5-8)21-6-17-10/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYSPAKFTSRAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2862388.png)

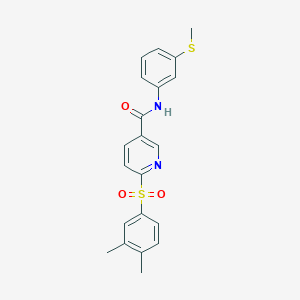
![6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2862394.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2862395.png)
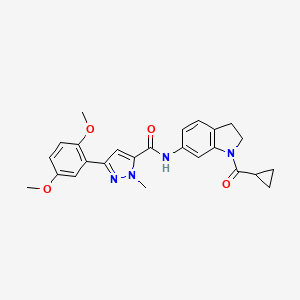
![2,5-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2862399.png)


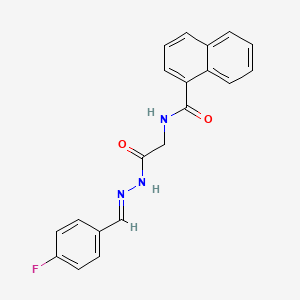
![(Z)-ethyl 1-butyl-2-((3-chlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2862404.png)
